molecular formula C9H11IN2 B1439342 3-Iodo-2-pyrrolidin-1-ylpyridine CAS No. 1235440-37-5

3-Iodo-2-pyrrolidin-1-ylpyridine

Cat. No. B1439342
CAS RN: 1235440-37-5
M. Wt: 274.1 g/mol
InChI Key: XJKJHWMKYQKQIJ-UHFFFAOYSA-N
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Description

3-Iodo-2-pyrrolidin-1-ylpyridine, also known as IPP, is a heterocyclic compound that belongs to the pyrrolidine family. It has a CAS Number of 1235440-37-5 and a molecular weight of 274.1 . The compound has been garnering attention from researchers due to its potential therapeutic properties.


Molecular Structure Analysis

The molecular structure of 3-Iodo-2-pyrrolidin-1-ylpyridine is represented by the linear formula C9H11IN2 . The InChI code for the compound is 1S/C9H11IN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 .


Physical And Chemical Properties Analysis

3-Iodo-2-pyrrolidin-1-ylpyridine has a molecular weight of 274.1 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles

“3-Iodo-2-pyrrolidin-1-ylpyridine” plays a crucial role in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Versatile Synthons in Organic Synthesis

Pyrrolidin-2-ones, which can be synthesized using “3-Iodo-2-pyrrolidin-1-ylpyridine”, are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .

Synthesis of Drugs, Dyes, Pigments, and Other Fine Chemicals

Iodo-substituted pyrroles, which can be synthesized using “3-Iodo-2-pyrrolidin-1-ylpyridine”, are highly valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .

Research and Development in Life Sciences

“3-Iodo-2-pyrrolidin-1-ylpyridine” is used in the field of life sciences for research and development purposes . It’s a high-quality compound that is used in various life science applications .

Analytical Chromatography

“3-Iodo-2-pyrrolidin-1-ylpyridine” is used in analytical chromatography, a method used to separate and analyze complex mixtures .

Production of Commercial Chemicals

“3-Iodo-2-pyrrolidin-1-ylpyridine” is used in the production of commercial chemicals . It’s a key ingredient in the manufacturing process of various commercial products .

properties

IUPAC Name

3-iodo-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJHWMKYQKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-pyrrolidin-1-ylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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